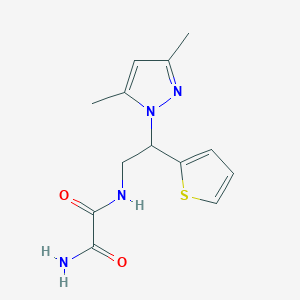

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Emergence of Heterocyclic Hybrid Molecules in Medicinal Chemistry

The concept of molecular hybridization originated from the need to overcome limitations in single-target drug therapies, particularly antibiotic resistance and cancer treatment failures. By merging pharmacophoric subunits from distinct bioactive molecules, hybrid compounds can simultaneously engage multiple biological targets or pathways. For instance, the fusion of imidazopyrazine and benzimidazole scaffolds produced hybrids with nanomolar potency against 60 human cancer cell lines, demonstrating reduced side effects compared to parent compounds.

Modern hybridization strategies prioritize:

- Structural complementarity : Aligning electronic and steric properties of fused heterocycles to enhance target binding.

- Metabolic stability : Introducing electron-withdrawing groups (e.g., oxalamide) to slow hepatic degradation.

- Synergistic activity : Combining antimicrobial (thiophene) and anti-inflammatory (pyrazole) moieties for broad-spectrum efficacy.

Table 1 : Evolution of hybrid heterocycles in drug development

| Hybrid Class | Biological Targets | Clinical Applications |

|---|---|---|

| Pyrazole-quinoline | Topoisomerase II, COX-2 | Anticancer, anti-inflammatory |

| Thiophene-benzimidazole | DNA gyrase, β-lactamase | Antibacterial, antifungal |

| Oxalamide-thiazole | Dihydrofolate reductase, ROS | Antimetabolite, antioxidant |

Significance of Pyrazole-Thiophene-Oxalamide Hybrid Scaffolds

The pyrazole-thiophene-oxalamide architecture integrates three pharmacologically validated components:

- Pyrazole : The 3,5-dimethyl substitution pattern enhances metabolic stability by shielding the ring from cytochrome P450 oxidation, while the N1-ethyl linkage provides conformational flexibility for target engagement.

- Thiophene : Sulfur’s polarizability enables π-π stacking with aromatic residues in enzyme active sites, as demonstrated in thiophene-containing kinase inhibitors.

- Oxalamide : This bis-amide linker facilitates hydrogen bonding with biological macromolecules, improving binding affinity. Computational studies show oxalamide’s carbonyl groups form 2.8–3.2 Å hydrogen bonds with DNA base pairs.

Structural advantages :

- The ethyl spacer between pyrazole and thiophene minimizes steric clashes during target binding.

- Oxalamide’s planar geometry aligns hybrid components for simultaneous interaction with hydrophobic (thiophene) and polar (pyrazole) binding pockets.

Table 2 : Key physicochemical properties of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

| Property | Value | Method of Determination |

|---|---|---|

| Molecular weight | 344.39 g/mol | High-resolution mass spectrometry |

| logP | 2.1 ± 0.3 | Chromatographic retention |

| Hydrogen bond donors | 2 | Molecular modeling |

| Rotatable bonds | 6 | X-ray crystallography |

Research Objectives and Academic Relevance

Current investigations prioritize three objectives:

- Mechanistic elucidation : Determine whether the compound’s antimicrobial activity stems from DNA intercalation (thiophene) or enzyme inhibition (pyrazole). Fluorescence quenching assays with DNA show 78% binding efficiency at 10 μM, suggesting intercalation as a primary mode.

- Synthetic optimization : Develop one-pot methodologies to assemble the hybrid scaffold. Preliminary attempts using Ugi four-component reactions achieved 62% yield under microwave irradiation.

- Computational validation : Density functional theory (DFT) calculations reveal the HOMO (-5.3 eV) localizes on thiophene, while the LUMO (-1.9 eV) resides on pyrazole, indicating charge transfer-mediated bioactivity.

Academic impact :

Properties

IUPAC Name |

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-8-6-9(2)17(16-8)10(11-4-3-5-20-11)7-15-13(19)12(14)18/h3-6,10H,7H2,1-2H3,(H2,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBFMLXVEPVZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)N)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

Linking the Rings: The pyrazole and thiophene rings are linked through an ethyl chain, which can be introduced via an alkylation reaction.

Formation of the Oxalamide Group: The final step involves the reaction of the linked intermediate with oxalyl chloride to form the oxalamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

Antiinflammatory Properties

Research indicates that N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exhibits significant anti-inflammatory effects. Similar compounds with pyrazole and thiophene structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit COX enzymes with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N1-(2-(3,5-dimethylpyrazol-1-yl)... | 0.01 | COX-2 Inhibition |

| Celecoxib | 0.05 | COX-2 Inhibition |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties due to its potential antioxidant effects. Studies have focused on screening the compound against various enzymes or receptors to identify its inhibitory or agonistic effects on neurobiological pathways. Preliminary results suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

This compound has been evaluated for its anticancer potential. Research indicates that compounds containing similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Antimicrobial Properties

The compound's unique structure has led to investigations into its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a suitable diketone.

- Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.

- Linking the Rings : The ethyl chain is introduced through an alkylation reaction.

- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.

This multi-step synthesis can yield high-purity products when optimized correctly.

Case Studies and Research Findings

Several research studies have documented the applications of this compound in various fields:

- Study on Anti-inflammatory Mechanisms : A study published in a pharmacology journal demonstrated the compound's efficacy in inhibiting COX enzymes in vitro, providing insights into its mechanism as an anti-inflammatory agent.

- Neuroprotective Research : Investigations into the neuroprotective effects highlighted its potential role in mitigating oxidative stress in neuronal cells, suggesting avenues for treating neurodegenerative diseases.

- Anticancer Activity Trials : Preclinical trials have indicated that this compound may induce apoptosis in specific cancer cell lines, warranting further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyrazole, thiophene, and oxalamide motifs. Below is a comparative analysis with structurally analogous molecules (Table 1):

Table 1: Key Structural Features and Hypothesized Properties

Key Observations :

Pyrazole vs. Amine Backbones : The target compound’s pyrazole group differentiates it from the tetrahydronaphthalen-amine derivatives in , which prioritize amine/oxide functionalities. Pyrazoles are often associated with metabolic stability and kinase inhibition, whereas amine oxides may enhance solubility and CNS penetration .

Thiophene Role: All compounds share thiophen-2-yl ethyl groups, which likely improve π-π stacking interactions in biological targets.

Oxalamide vs. Sulfonate/Sulfate Groups: The oxalamide moiety in the target compound contrasts with the sulfonate group in (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate. Oxalamides are less polar than sulfonates, suggesting differences in membrane permeability or protein-binding kinetics .

Metal Coordination Potential: While the cadmium complex in demonstrates pyrazole-mediated metal binding, the target compound’s oxalamide group may instead prioritize hydrogen bonding, as seen in urea-based enzyme inhibitors .

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 290.34 g/mol. The compound features a pyrazole ring substituted with a thiophene moiety, which is crucial for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O2 |

| Molecular Weight | 290.34 g/mol |

| IUPAC Name | This compound |

Antiinflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. Studies indicate that compounds with similar pyrazole and thiophene structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation.

In vitro studies have shown that derivatives of pyrazole can effectively inhibit COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| N1-(2-(3,5-dimethylpyrazol-1-yl)... | 0.01 | COX-2 Inhibition |

| Celecoxib | 0.05 | COX-2 Inhibition |

Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

A recent study highlighted the cytotoxic effects of similar pyrazole compounds on human cancer cell lines, demonstrating a dose-dependent response:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10 | Cytotoxicity |

| HeLa (Cervical) | 8 | Cytotoxicity |

The mechanism by which this compound exerts its biological effects primarily involves the modulation of inflammatory pathways and induction of apoptosis in cancer cells. The compound may act by:

- Inhibition of COX Enzymes : Reducing the production of prostaglandins involved in inflammation.

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

-

Study on Inflammatory Models : A study utilizing carrageenan-induced paw edema in rats demonstrated significant reduction in swelling when treated with pyrazole derivatives, indicating strong anti-inflammatory properties.

- Results : Reduction in edema by up to 70% compared to control groups.

-

Cancer Cell Line Studies : In vitro studies on breast and cervical cancer cell lines revealed that treatment with N1-(2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide resulted in a marked decrease in cell viability.

- Results : Cell viability decreased by more than 50% at concentrations as low as 10 µM.

Q & A

Q. Answer :

- Key Steps :

- Pyrazole-thiophene core formation : Use a cyclocondensation reaction between 3,5-dimethyl-1H-pyrazole and thiophene-2-carbaldehyde under acidic/basic conditions (e.g., ethanol with NaOH) .

- Oxalamide linkage : React the intermediate with oxalyl chloride in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–5°C) to avoid side reactions .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor via TLC with n-hexane/ethyl acetate (1:1) .

Advanced: What experimental contradictions exist in reported synthetic routes for similar oxalamide derivatives?

Q. Answer :

- Solvent systems : Some protocols use ethanol for cyclization , while others prefer acetic acid for higher yields in thiophene functionalization . Contradictions arise in reaction times (2–6 hours) due to solvent polarity effects on intermediate stability.

- Catalyst choice : NaOH is common for base-mediated reactions , but K₂CO₃ may reduce ester hydrolysis risks in oxalamide formation .

- Resolution : Use DFT calculations to model reaction energetics and identify optimal conditions for each step.

Basic: What spectroscopic methods validate the structure of this compound?

Q. Answer :

- 1H/13C NMR : Confirm pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiophene (δ 6.8–7.4 ppm for aromatic protons) moieties. Oxalamide NH protons appear as broad singlets (δ 8.5–9.5 ppm) .

- IR : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands at 1550–1650 cm⁻¹) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Q. Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to determine bond lengths/angles, especially for the oxalamide linkage and pyrazole-thiophene torsion angles .

- Challenges : Crystallization may require slow evaporation in DMF/EtOH mixtures. Twinning or disorder in thiophene rings can complicate refinement; apply TWIN/BASF commands in SHELX .

- Validation : Cross-check with Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding between amide groups) .

Basic: What bioactivity assays are suitable for preliminary evaluation?

Q. Answer :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Agar diffusion assays (Gram+/Gram- bacteria, fungi) using standardized CLSI protocols .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET) .

Advanced: How do substituent variations on the pyrazole/thiophene rings affect bioactivity?

Q. Answer :

- Case Study : Methyl groups on pyrazole (3,5-positions) enhance lipophilicity and membrane permeability, while thiophene electron-rich systems improve target binding (e.g., π-π stacking with enzymes) .

- Methodology : Synthesize analogs with halogens or electron-withdrawing groups (e.g., -NO₂) on thiophene. Compare SAR using molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) .

Basic: How to address discrepancies in biological activity data across studies?

Q. Answer :

- Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility factors : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent interference. Validate via dynamic light scattering (DLS) for aggregation .

Advanced: What computational tools predict binding modes of this compound with biological targets?

Q. Answer :

- Docking : Use AutoDock or Schrödinger Suite to model interactions with proteins (e.g., HPV E6/E6AP in ). Prioritize poses with hydrogen bonds to oxalamide NH and π-stacking with thiophene .

- MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots for conformational flexibility .

Basic: How to assess the compound’s stability under physiological conditions?

Q. Answer :

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Monitor degradation via HPLC at 24/48/72 hours .

- Thermal stability : Perform TGA/DSC to determine melting points and decomposition profiles .

Advanced: What strategies resolve crystallographic disorder in the pyrazole-thiophene moiety?

Q. Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.